![molecular formula C22H28N6O3 B2383219 1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2383219.png)
1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide
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Overview
Description
1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C22H28N6O3 and its molecular weight is 424.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . TRPA1 is an ion channel that acts as a sensor for chemical irritants, pain, and cold .
Mode of Action
The compound acts as a selective TRPA1 channel blocker . It antagonizes the calcium influx evoked by formalin and other compounds, thereby inhibiting the activation of the TRPA1 channel .
Result of Action
The blockade of the TRPA1 channel by this compound can lead to a reduction in pain and inflammation . This is because TRPA1 is involved in the perception of pain and the process of inflammation. Therefore, the compound’s action on TRPA1 can have analgesic (pain-relieving) and anti-inflammatory effects .
Biological Activity
1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical formula is C23H30N6O3, and it features a piperidine ring linked to a purine derivative. The structure is characterized by multiple functional groups that contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, particularly within the purinergic signaling pathways. These pathways are crucial for many physiological processes, including platelet aggregation and neurotransmission.
P2Y Receptor Interaction
The compound has been studied for its effects on P2Y receptors. P2Y receptors are G protein-coupled receptors activated by nucleotides such as ATP and ADP. The specific interactions of this compound with P2Y receptors could lead to significant implications in cardiovascular health and neurological functions.
Antiplatelet Activity
In vitro studies have demonstrated that the compound exhibits antiplatelet activity by inhibiting ADP-induced platelet aggregation. The inhibitory concentration (IC50) values suggest a potent effect on platelet function, which could be beneficial in preventing thrombotic events.
Biological Activity | IC50 Value (µM) |
---|---|
Inhibition of platelet aggregation | 9.8 ± 2.8 |
Neuroprotective Effects
Preliminary research suggests that the compound may have neuroprotective properties. It appears to modulate neurotransmitter release and protect neuronal cells from oxidative stress.
Case Studies
- Study on Platelet Function : A study conducted by Chang et al. (2010) investigated the effects of various compounds on platelet reactivity. The results indicated that this compound significantly reduced platelet aggregation in response to ADP, highlighting its potential as an antithrombotic agent .
- Neuroprotection in Animal Models : In a recent animal study, the compound was administered to models of neurodegeneration. The results showed reduced markers of inflammation and oxidative damage in brain tissues, suggesting a protective effect against neurodegenerative diseases .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Properties
Studies have shown that purine derivatives can inhibit cancer cell proliferation. The specific structure of this compound suggests potential activity against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. This suggests that 1-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide may also possess similar effects.
3. Neurological Applications
Given its structural characteristics related to purines and piperidines, this compound may be explored for neuroprotective effects in models of neurodegenerative diseases. Research into related compounds has indicated potential benefits in conditions such as Alzheimer's disease.
Therapeutic Uses
The therapeutic potential of this compound can be categorized into several areas:
Therapeutic Area | Potential Application |
---|---|
Cancer Treatment | Inhibition of tumor growth and induction of apoptosis in cancer cells |
Anti-inflammatory Drugs | Treatment of inflammatory diseases through modulation of cytokine production |
Neurological Disorders | Neuroprotection and potential treatment for neurodegenerative conditions |
Metabolic Disorders | Possible role in managing metabolic syndrome and associated disorders |
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- Anticancer Activity : A study published in Pharmaceuticals highlighted the synthesis of purine derivatives with significant anticancer properties against various cell lines (MDPI) .
- Anti-inflammatory Effects : Research on similar piperidine derivatives demonstrated their ability to inhibit COX and LOX enzymes involved in inflammatory processes (MDPI) .
- Neuroprotective Effects : Investigations into purine-based compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis in vitro (PubChem) .
Properties
IUPAC Name |
1-[[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-25-20-18(21(30)26(2)22(25)31)28(13-8-15-6-4-3-5-7-15)17(24-20)14-27-11-9-16(10-12-27)19(23)29/h3-7,16H,8-14H2,1-2H3,(H2,23,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKGWJHOQQYGAB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)C(=O)N)CCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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